1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea
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Overview
Description
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is a complex organic compound that features a unique combination of a cyclohexyl group, a tetrahydrocarbazole moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form 2,3,4,9-tetrahydro-1H-carbazole.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the tetrahydrocarbazole derivative.
Formation of the Urea Linkage: The final step involves the reaction of the cyclohexyl-tetrahydrocarbazole intermediate with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be oxidized to form carbazole derivatives.
Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Carbazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with various enzymes or receptors, potentially modulating their activity. The urea linkage can also play a role in binding to specific proteins or nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: Shares the tetrahydrocarbazole moiety but lacks the cyclohexyl and urea groups.
1-cyclohexyl-3-phenylurea: Contains the cyclohexyl and urea groups but lacks the tetrahydrocarbazole moiety.
Uniqueness
1-cyclohexyl-3-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)urea is unique due to its combination of a cyclohexyl group, a tetrahydrocarbazole moiety, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
1-cyclohexyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h10-12,15,23H,1-9,13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTFRTBNMLBWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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